molecular formula C11H8I2O4 B12529094 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid CAS No. 657401-22-4

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid

Katalognummer: B12529094
CAS-Nummer: 657401-22-4
Molekulargewicht: 457.99 g/mol
InChI-Schlüssel: RXSOJKXCKPYPJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid is a chemical compound characterized by the presence of two iodine atoms and a 2-methylacryloyl group attached to a benzoic acid core

Vorbereitungsmethoden

The synthesis of 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid typically involves the iodination of a benzoic acid derivative followed by esterification with 2-methylacryloyl chloride. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzoic acid ring. Industrial production methods may involve large-scale iodination and esterification processes, utilizing advanced techniques to optimize yield and purity.

Analyse Chemischer Reaktionen

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or modification of the ester group.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.

    Industry: Utilized in the production of specialized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid involves its interaction with molecular targets through its iodine atoms and ester group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid can be compared with similar compounds such as:

    3,5-Diiodosalicylic acid: Similar in structure but lacks the 2-methylacryloyl group.

    2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.

    3,5-Diiodo-2-hydroxybenzoic acid: Shares the diiodo and benzoic acid core but differs in functional groups. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

657401-22-4

Molekularformel

C11H8I2O4

Molekulargewicht

457.99 g/mol

IUPAC-Name

3,5-diiodo-2-(2-methylprop-2-enoyloxy)benzoic acid

InChI

InChI=1S/C11H8I2O4/c1-5(2)11(16)17-9-7(10(14)15)3-6(12)4-8(9)13/h3-4H,1H2,2H3,(H,14,15)

InChI-Schlüssel

RXSOJKXCKPYPJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1I)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.